![molecular formula C27H25N5O4 B10869307 12-(3,4-dimethoxyphenyl)-9,9-dimethyl-2-(pyridin-2-yl)-8,9,10,12-tetrahydro-11H-chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-11-one](/img/structure/B10869307.png)
12-(3,4-dimethoxyphenyl)-9,9-dimethyl-2-(pyridin-2-yl)-8,9,10,12-tetrahydro-11H-chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-11-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
12-(3,4-DIMETHOXYPHENYL)-9,9-DIMETHYL-2-(2-PYRIDYL)-8,9,10,12-TETRAHYDRO-11H-CHROMENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-11-ONE is a complex organic compound that belongs to the class of chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines This compound is characterized by its unique structure, which includes a chromene ring fused with a triazolopyrimidine moiety, and is substituted with dimethoxyphenyl, dimethyl, and pyridyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 12-(3,4-DIMETHOXYPHENYL)-9,9-DIMETHYL-2-(2-PYRIDYL)-8,9,10,12-TETRAHYDRO-11H-CHROMENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-11-ONE typically involves multi-step organic synthesis. One common approach includes the following steps:
Formation of the Chromene Ring: This step involves the cyclization of appropriate starting materials under acidic or basic conditions to form the chromene ring.
Introduction of the Triazolopyrimidine Moiety: This step involves the reaction of the chromene intermediate with hydrazine derivatives and pyrimidine precursors under reflux conditions.
Substitution Reactions:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques like chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
12-(3,4-DIMETHOXYPHENYL)-9,9-DIMETHYL-2-(2-PYRIDYL)-8,9,10,12-TETRAHYDRO-11H-CHROMENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-11-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can reduce specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Palladium-catalyzed cross-coupling reactions using aryl boronic acids.
Major Products
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield quinone derivatives, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
12-(3,4-DIMETHOXYPHENYL)-9,9-DIMETHYL-2-(2-PYRIDYL)-8,9,10,12-TETRAHYDRO-11H-CHROMENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-11-ONE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Materials Science: The compound can be used in the development of organic semiconductors or as a building block for advanced materials.
Biological Studies: It can be used as a probe in biochemical assays to study enzyme activity or protein interactions.
Wirkmechanismus
The mechanism of action of 12-(3,4-DIMETHOXYPHENYL)-9,9-DIMETHYL-2-(2-PYRIDYL)-8,9,10,12-TETRAHYDRO-11H-CHROMENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-11-ONE involves its interaction with specific molecular targets. The compound may bind to active sites of enzymes or receptors, inhibiting their activity. The molecular pathways involved can include signal transduction pathways, where the compound modulates the activity of kinases or other signaling proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines: These compounds share the core structure but differ in their substituents.
Pyrazolo[3,4-d]pyrimidines: These compounds have a similar triazolopyrimidine core but with different ring systems.
Uniqueness
12-(3,4-DIMETHOXYPHENYL)-9,9-DIMETHYL-2-(2-PYRIDYL)-8,9,10,12-TETRAHYDRO-11H-CHROMENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-11-ONE is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Eigenschaften
Molekularformel |
C27H25N5O4 |
|---|---|
Molekulargewicht |
483.5 g/mol |
IUPAC-Name |
9-(3,4-dimethoxyphenyl)-5,5-dimethyl-13-pyridin-2-yl-2-oxa-12,14,15,17-tetrazatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),3(8),11,13,16-pentaen-7-one |
InChI |
InChI=1S/C27H25N5O4/c1-27(2)12-17(33)22-20(13-27)36-26-23(21(22)15-8-9-18(34-3)19(11-15)35-4)25-30-24(31-32(25)14-29-26)16-7-5-6-10-28-16/h5-11,14,21H,12-13H2,1-4H3 |
InChI-Schlüssel |
OOHMBDMNUPIBPH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC2=C(C(C3=C(O2)N=CN4C3=NC(=N4)C5=CC=CC=N5)C6=CC(=C(C=C6)OC)OC)C(=O)C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


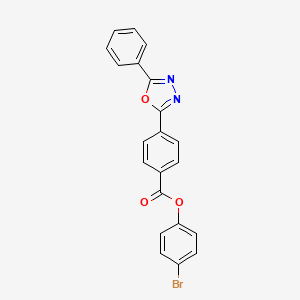
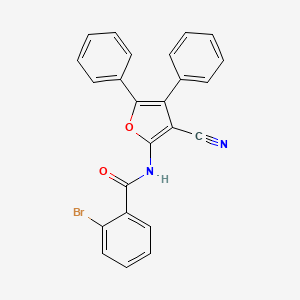
![2-[(4-Methylphenoxy)methyl]-12-(3-pyridyl)-12H-chromeno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-9-OL](/img/structure/B10869234.png)
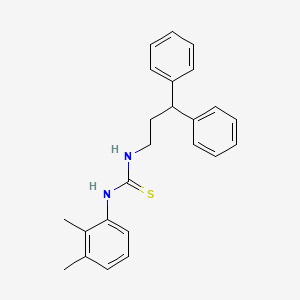
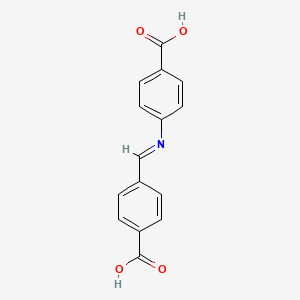
![2-[(3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(4-ethylphenyl)acetamide](/img/structure/B10869249.png)
![2-[(2-bromophenyl)carbonyl]-N-[4-(phenylamino)phenyl]hydrazinecarbothioamide](/img/structure/B10869255.png)
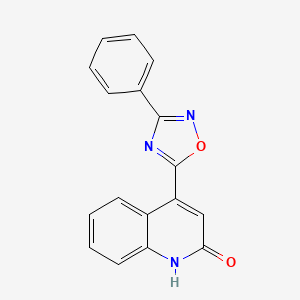
![2-[1-{7-[2-(dimethylamino)ethyl]-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl}-3-(methylsulfanyl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B10869267.png)
![6-fluoro-4-hydroxy-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]quinoline-3-carboxamide](/img/structure/B10869271.png)
![9-Tert-butyl-2-[(4-methylphenoxy)methyl]-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10869279.png)
![4-[(3-Aminonaphthalen-2-yl)amino]-5-nitrobenzene-1,2-dicarbonitrile](/img/structure/B10869289.png)
![N-(3-{[(2E)-2-(4-nitrobenzylidene)hydrazinyl]carbonyl}-4-phenylthiophen-2-yl)benzamide](/img/structure/B10869301.png)
![N-cyclopropyl-4-[5-(3,4-dimethoxyphenyl)-2H-tetrazol-2-yl]piperidine-1-carbothioamide](/img/structure/B10869305.png)
